(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,8R)-6,7,7-trimethyltricyclo[621
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isokhusenic acid typically involves the extraction of essential oil from the roots of Chrysopogon zizanioides. The essential oil is then subjected to various chromatographic techniques to isolate isokhusenic acid. The process includes:
Steam Distillation: The roots of vetiver are steam distilled to obtain the essential oil.
Chromatography: The essential oil is further purified using techniques such as column chromatography and gas chromatography to isolate isokhusenic acid.
Industrial Production Methods: Industrial production of isokhusenic acid follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of isokhusenic acid from the essential oil.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert isokhusenic acid into its reduced forms.
Substitution: Substitution reactions involving isokhusenic acid can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
(1S,2S,8R)-6,7,7-trimethyltricyclo[621
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid is used in the formulation of perfumes and fragrances due to its aromatic properties
Wirkmechanismus
The mechanism of action of isokhusenic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid is compared with other similar sesquiterpenoid compounds, such as:
Khusenic Acid: Both compounds are found in vetiver oil but differ in their stereochemistry.
Zizanoic Acid: Another sesquiterpenoid with similar properties but different structural features.
Chamigrene: A tricyclic sesquiterpene with distinct chemical properties
Uniqueness: this compound is unique due to its specific stereochemistry and the distinct aromatic properties it imparts to vetiver oil. Its diverse range of applications in various fields further highlights its significance .
Eigenschaften
CAS-Nummer |
16202-79-2 |
---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1 |
InChI-Schlüssel |
DHPMFKAJSXGYDJ-IXPVHAAZSA-N |
SMILES |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
Isomerische SMILES |
CC1=C2CC[C@@H]([C@@]23CC[C@H](C3)C1(C)C)C(=O)O |
Kanonische SMILES |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.